
Technical Guide: 2-Chloropyridine-4-carbonyl
chloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Chloropyridine-4-carbonyl

chloride

Cat. No.: B1334659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloropyridine-4-carbonyl chloride
(also known as 2-Chloroisonicotinoyl chloride), a key intermediate in synthetic organic

chemistry. This document outlines its chemical and physical properties, provides detailed

experimental protocols for its synthesis and subsequent reactions, and illustrates its synthetic

utility in the preparation of pharmacologically relevant scaffolds.

Data Presentation
The quantitative physicochemical properties of 2-Chloropyridine-4-carbonyl chloride are

summarized in the table below for easy reference.
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Property Value

Molecular Weight 176.00 g/mol [1][2][3]

Empirical Formula C₆H₃Cl₂NO[1][2]

CAS Number 65287-34-5[1][2][4]

Appearance Liquid[1]

Density 1.418 g/mL at 25 °C[1][4]

Boiling Point 144-148 °C at 10 mmHg[1][4]

Refractive Index n20/D 1.566[1]

Core Synthetic Applications
2-Chloropyridine-4-carbonyl chloride is a valuable building block, primarily utilized in the

synthesis of amides and esters through reactions with nucleophiles such as amines and

alcohols. The presence of the chloro-substituent on the pyridine ring and the highly reactive

acyl chloride group makes it a versatile intermediate for creating complex molecular

architectures. Its derivatives are integral to the development of agrochemicals, such as

insecticides, and are structurally related to intermediates used in the synthesis of

pharmaceuticals, including multi-kinase inhibitors like Sorafenib and Regorafenib.[5][6][7][8][9]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-Chloropyridine-4-
carbonyl chloride and a representative subsequent amidation reaction.

Protocol 1: Synthesis of 2-Chloropyridine-4-carbonyl
chloride
This protocol details the conversion of 2-chloroisonicotinic acid to the corresponding acyl

chloride using thionyl chloride.

Materials:

2-Chloroisonicotinic acid (1 eq.)
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Thionyl chloride (SOCl₂) (excess, ~10-15 mL per 2g of acid)

Dichloromethane (DCM)

Procedure:

A solution of 2-chloroisonicotinic acid (e.g., 2.0 g, 12.69 mmol) in thionyl chloride (15 mL) is

prepared in a round-bottom flask equipped with a reflux condenser and a gas outlet to scrub

HCl vapor.[10][11]

The reaction mixture is heated to 80 °C and maintained at this temperature for 3 hours.[10]

[11]

After the reaction is complete, the mixture is cooled to room temperature.

The excess thionyl chloride is removed under reduced pressure (in vacuo).[10][11]

To ensure complete removal of residual thionyl chloride, the residue is resuspended in

dichloromethane (3 x 10 mL) and concentrated in vacuo after each resuspension.[11]

The final product, 2-Chloropyridine-4-carbonyl chloride, is obtained as a yellow oil and

can be used in the subsequent step without further purification.[11]

Protocol 2: General Amidation Reaction
This protocol describes a general method for the reaction of 2-Chloropyridine-4-carbonyl
chloride with a primary or secondary amine to form the corresponding 2-chloroisonicotinamide.

This reaction is fundamental to the synthesis of many biologically active molecules.

Materials:

2-Chloropyridine-4-carbonyl chloride (1 eq.)

Primary or secondary amine (1-1.2 eq.)

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.5-2 eq.)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.researchgate.net/profile/Kang-Chen-46/publication/314521315_Synthesis_of_2-Chloronicotinic_Acid_Derivatives/links/5d99a4e0458515c1d3989e8d/Synthesis-of-2-Chloronicotinic-Acid-Derivatives.pdf
https://www.chemicalbook.com/synthesis/2-chloropyridine-4-carbonyl-chloride.htm
https://www.researchgate.net/profile/Kang-Chen-46/publication/314521315_Synthesis_of_2-Chloronicotinic_Acid_Derivatives/links/5d99a4e0458515c1d3989e8d/Synthesis-of-2-Chloronicotinic-Acid-Derivatives.pdf
https://www.chemicalbook.com/synthesis/2-chloropyridine-4-carbonyl-chloride.htm
https://www.researchgate.net/profile/Kang-Chen-46/publication/314521315_Synthesis_of_2-Chloronicotinic_Acid_Derivatives/links/5d99a4e0458515c1d3989e8d/Synthesis-of-2-Chloronicotinic-Acid-Derivatives.pdf
https://www.chemicalbook.com/synthesis/2-chloropyridine-4-carbonyl-chloride.htm
https://www.chemicalbook.com/synthesis/2-chloropyridine-4-carbonyl-chloride.htm
https://www.benchchem.com/product/b1334659?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-chloropyridine-4-carbonyl-chloride.htm
https://www.benchchem.com/product/b1334659?utm_src=pdf-body
https://www.benchchem.com/product/b1334659?utm_src=pdf-body
https://www.benchchem.com/product/b1334659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

The amine is dissolved in the chosen aprotic solvent in a reaction flask under an inert

atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

The base (e.g., triethylamine) is added to the stirred solution.

A solution of 2-Chloropyridine-4-carbonyl chloride in the same solvent is added dropwise

to the cooled amine solution.

The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, while

being monitored by an appropriate method (e.g., TLC or LC-MS).

Upon completion, the reaction is quenched by the addition of water.

The organic layer is separated, washed sequentially with a mild acid (e.g., 1N HCl) to

remove excess amine and base, followed by a saturated sodium bicarbonate solution, and

finally with brine.

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent

is removed under reduced pressure to yield the crude amide product.

If necessary, the product can be purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent reaction

of 2-Chloropyridine-4-carbonyl chloride, highlighting its role as a key synthetic intermediate.

Caption: Synthetic workflow for 2-Chloropyridine-4-carbonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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